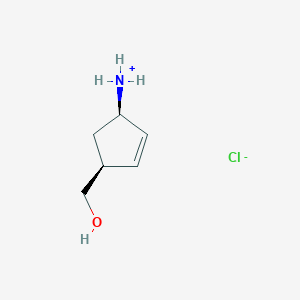

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

描述

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 168960-19-8) is a chiral amino alcohol hydrochloride salt featuring a cyclopentene ring. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 163.60 g/mol (calculated). The compound is a critical intermediate in synthesizing antiviral drugs like Abacavir Sulphate, where stereochemical purity is paramount . The (1S,4R) configuration ensures proper pharmacological activity, while its enantiomer, (1R,4S), is considered an undesired byproduct .

准备方法

Historical Development of Synthetic Routes

The evolution of synthetic strategies for ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride reflects advancements in stereoselective synthesis and process optimization. Early methods relied on multi-step resolutions, while modern approaches integrate catalytic and chiral resolution techniques.

Early Resolution-Based Methods

U.S. Pat. No. 6,448,402 pioneered the resolution of racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene using D-(-)-tartaric acid in methanol under reflux . Cooling the mixture to 20°C yielded crystalline (1S,4R)-4-amino-2-cyclopentene-1-methanol D-hydrogen tartrate, which was subsequently converted to the hydrochloride salt. This method achieved enantiomeric excess (ee) >98% but required costly lithium borohydride for precursor reduction .

Advances in Cyclization and Reduction

WO2016067182A2 introduced a streamlined process starting from 2-azabicyclo[2.2.1]hept-5-en-3-one. Reaction with methanol and HCl gas formed a methyl ester intermediate, resolved using L-(+)-tartaric acid . Subsequent hydrolysis with sodium hydroxide and reduction with sodium borohydride in 2-butanol yielded the target alcohol. This method reduced reliance on toxic reagents like lithium aluminum hydride, improving industrial viability .

Modern Industrial Synthesis

Contemporary methods prioritize cost efficiency, safety, and scalability. Key developments include solvent optimization and chiral acid selection.

Sodium Borohydride-Mediated Reduction

A representative protocol involves:

-

Ester Hydrolysis : (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate is treated with aqueous sodium hydroxide at -5°C .

-

Reduction : Sodium borohydride in 2-butanol reduces the carboxylate to the alcohol at 0–5°C .

-

Isolation : The crude product is extracted into n-butanol, distilled, and precipitated with isopropyl alcohol-HCl .

Key Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrolysis | NaOH, -5°C, 4 hr | 95 | 99.2 |

| Reduction | NaBH₄, 2-butanol, 0–5°C | 88 | 98.5 |

| Precipitation | IPA-HCl, 0–5°C | 82 | 99.59 |

This method achieves an overall yield of 70% with >99.5% ee, making it suitable for bulk production .

Solvent and Acid Optimization

Comparative studies highlight the role of solvent polarity in resolution efficiency. Methanol and ethanol produce higher ee values (98–99%) compared to acetonitrile (90–92%) during tartaric acid resolutions . The use of triethyl orthoformate in cyclization steps enhances reaction rates by stabilizing intermediates .

Chiral Resolution and Purity Control

Enantiomeric purity is critical for pharmaceutical applications. The undesired (1R,4S)-isomer must be controlled to <0.1% per ICH guidelines.

HPLC Method Development

A validated enantioselective HPLC method employs a Crown Pack CR (+) column with 50 mM sodium perchlorate (pH 2.0) mobile phase . Key parameters:

-

Detection : 200 nm

-

Flow Rate : 0.25 mL/min

-

Column Temperature : 10°C

-

Resolution (Rs) : >2.0 between (1S,4R) and (1R,4S) isomers .

Linearity Data :

| Isomer | Range (μg/mL) | R² |

|---|---|---|

| (1S,4R) | 2.0–7.5 | 0.9998 |

| (1R,4S) | 0.6–2.0 | 0.9995 |

The limit of detection (LOD) for the (1R,4S)-isomer is 0.6 μg/mL, ensuring robust quality control .

Crystallization-Induced Dynamic Resolution

Combining D-tartaric acid resolution with controlled crystallization in methanol reduces isomer cross-contamination. Slow cooling (0.5°C/min) from reflux to 20°C yields crystals with 99.9% ee, surpassing traditional methods .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (ee%) |

|---|---|---|---|---|

| U.S. Pat. No. 6,448,402 | 2-azabicyclo[2.2.1]heptenone | LiBH₄, D-tartaric acid | 65 | 98.5 |

| WO2016067182A2 | Methyl ester intermediate | NaBH₄, L-tartaric acid | 82 | 99.59 |

| Nucleosides (2000) | Tosylate salt | LiAlH₄, dibenzoyl-D-tartaric acid | 58 | 97.8 |

The WO2016067182A2 method outperforms others in yield and purity, favored for industrial use .

化学反应分析

Types of Reactions:

Oxidation: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Reduced derivatives of the parent compound.

Substitution: Various substituted cyclopentene derivatives.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Building Block in Synthesis: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow it to undergo various chemical reactions such as oxidation, reduction, and substitution .

2. Biological Research:

- Enzyme-Substrate Interaction Studies: The compound is utilized in studying enzyme-substrate interactions due to its structural similarity to natural products. It aids in elucidating biochemical pathways and mechanisms.

- Precursor for Bioactive Molecules: It is also employed as a precursor for synthesizing biologically active compounds, which can be pivotal in drug discovery and development .

3. Medicinal Applications:

- Therapeutic Potential: Research indicates that this compound may have therapeutic applications, particularly in developing new drugs targeting specific biological pathways. Its interactions with enzymes and receptors can modulate biological activity, making it a candidate for further medicinal exploration .

Case Study 1: Enantiomer Purity Control

A study focused on controlling the undesired isomer (1R,4S)-4-Aminocyclopent-2-en-1-yl methanol hydrochloride during the synthesis of Abacavir Sulphate demonstrated the importance of this compound in pharmaceutical applications. A validated chiral HPLC method was developed to monitor and control isomeric impurities effectively. This method ensures that the desired (1S,4R) isomer predominates, which is crucial for maintaining the efficacy of the drug .

| Parameter | Value |

|---|---|

| Linearity | 2–7.7 µg/ml |

| Regression Coefficient | 0.999 |

| Recovery Rate | 98.80% - 99.60% |

| Limit of Detection (LOD) | 0.5 µg/ml |

| Limit of Quantification (LOQ) | 1.0 µg/ml |

Case Study 2: Synthesis Methodologies

Research has explored various synthetic routes for producing this compound with high yields and purity. Continuous reaction technologies and bio-enzymatic processes have been highlighted as effective industrial production methods .

作用机制

The mechanism of action of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structural Analogs

Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

- Molecular Formula: C₇H₁₂ClNO₂

- Molecular Weight : 177.63 g/mol

- Key Differences :

- Applications : Intermediate in peptide synthesis and chiral resolution processes .

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₉ClNO₂

- Molecular Weight : 163.60 g/mol

- Key Differences :

- Contains a carboxylic acid (-COOH) instead of hydroxymethyl.

- Increased polarity enhances solubility in aqueous media but limits membrane permeability.

- Applications : Used in peptide coupling reactions and as a building block for bioactive molecules .

(1R,4S)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride (Undesired Isomer)

- Molecular Formula: C₆H₁₁ClNO (same as target compound)

- Key Differences :

- Challenges : Contamination with >0.6 µg/mL (LOD) of the undesired isomer compromises drug efficacy, necessitating stringent quality control .

Purine-Modified Derivatives

- Example: ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Hydrochloride Molecular Formula: C₁₁H₁₃Cl₂N₅O Molecular Weight: 302.16 g/mol Key Differences:

- Incorporates a purine ring (antiviral pharmacophore) at the 4-position.

- Enhanced biological activity as an antiviral agent (e.g., Abacavir analog) .

Data Table: Structural and Functional Comparison

生物活性

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, including its antioxidant and antimicrobial properties, as well as its pharmacological effects.

Structural Characteristics

The compound is characterized by a cyclopentene ring and an amine functional group, which contribute to its reactivity and biological interactions. The molecular formula is , indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms that enhance its solubility and stability in aqueous solutions .

Antioxidant Activity

Research suggests that this compound may exhibit antioxidant properties . Antioxidants are crucial for scavenging free radicals, thereby protecting cells from oxidative stress. Preliminary studies indicate that this compound can effectively reduce oxidative damage in cellular models .

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains. The specific mechanisms of action are still under investigation, but the structural features of the compound suggest potential interactions with microbial cell membranes or metabolic pathways .

Pharmacological Effects

The unique structure of this compound allows it to interact with various biological macromolecules. This interaction may influence pathways related to cell signaling and metabolism. Research into these pharmacological effects is ongoing, with potential implications for drug development targeting specific biological pathways .

Synthesis Routes

The synthesis of this compound typically involves cyclization reactions followed by functional group modifications. Common methods include the use of Mitsunobu reactions to introduce the amino group .

The mechanism of action involves interactions with molecular targets through hydrogen bonding and electrostatic interactions facilitated by the amino and hydroxymethyl groups on the cyclopentene ring. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminocyclohexanone | Cyclohexane ring with an amine group | More saturated structure; different reactivity |

| 3-Aminocyclobutene | Cyclobutane ring with an amine group | Smaller ring; affects strain and reactivity |

| (R)-N-Methyl-N-(1-naphthyl)glycine | Naphthalene derivative with an amine group | Aromatic system contributes to unique interactions |

| 2-Aminoindane | Indane structure with an amino group | Different ring system; potential for varied activity |

The distinct stereochemistry of this compound enhances its reactivity and biological activity compared to these other compounds .

属性

IUPAC Name |

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSXBUVSKWALM-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703775, DTXSID701015728 | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168960-19-8, 77745-28-9 | |

| Record name | 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。